molecular formula C18H13N3O2 B11185357 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11185357
M. Wt: 303.3 g/mol
InChI Key: CBUDGVQIAAJEEX-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound featuring a fused benzimidazo-quinazolinone core substituted with a furan ring at position 2. This structure combines aromatic and heterocyclic motifs, making it a candidate for diverse biological activities.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(furan-2-yl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C18H13N3O2/c22-16-9-11(17-6-3-7-23-17)8-14-12(16)10-21-15-5-2-1-4-13(15)19-18(21)20-14/h1-7,10-11H,8-9H2

InChI Key

CBUDGVQIAAJEEX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with appropriate amines and other intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce reduced forms of the original compound .

Scientific Research Applications

3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in benzimidazoquinazolinones include substitutions at position 3 and modifications to the fused ring system.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
3-(Furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one Furan-2-yl at position 3 C₁₉H₁₃N₃O₂ 331.33
12-(4-Fluorophenyl)-3-methyl-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 4-Fluorophenyl and methyl groups C₂₁H₁₈FN₃O 347.39
12-(4-Chlorophenyl)-dimethyl-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one 4-Chlorophenyl and dimethyl groups C₂₂H₂₀ClN₃O 377.87
DPA-HBFQ-1 (Benzofuroquinazolinone) Dibenzofuran and pyrimidine substitution C₂₂H₂₂N₄O₂ 386.44
3-Naphtho[2,1-b]furan-2-yl derivatives Naphthofuran substituent C₂₄H₁₆N₂O₂ 364.40

Key Observations :

  • Furan vs.
  • Halogenated Derivatives : Fluorophenyl and chlorophenyl substitutions (e.g., ) improve lipophilicity, which may enhance membrane permeability and bioavailability.

Key Observations :

  • Nanocatalysts (e.g., Fe₃O₄@SiO₂–ZrCl₂) outperform ionic liquids in yield and recyclability but require higher temperatures .
  • Ultrasound methods reduce reaction times (<1 hour) but exhibit variable yields depending on substituents .

Key Observations :

  • Anticancer Potency : Halogenated derivatives (e.g., ) show superior cytotoxicity (IC₅₀ <5 µM) compared to furan-substituted compounds, likely due to enhanced electrophilicity.

Biological Activity

The compound 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a novel heterocyclic derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

C15H12N4O Molecular Formula \text{C}_{15}\text{H}_{12}\text{N}_4\text{O}\quad \text{ Molecular Formula }

The presence of the furan ring and the benzimidazole moiety contributes to its unique interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro tests on human lung cancer cell lines (A549, HCC827, NCI-H358) indicated that these compounds can inhibit cell proliferation effectively. MTS cytotoxicity assays revealed that certain derivatives showed high cytotoxicity against these cell lines, suggesting their potential as antitumor agents .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been evaluated. The following findings were noted:

  • Testing Methods : Antimicrobial activity was assessed using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Compounds demonstrated varying degrees of antibacterial activity, with some exhibiting promising results .

The mechanism through which these compounds exert their biological effects often involves DNA binding. Studies indicate that the compounds predominantly bind to the minor groove of AT-DNA, which may disrupt DNA replication and transcription processes .

Case Study 1: Antitumor Efficacy

A study published in 2021 evaluated a series of synthesized benzimidazole derivatives for their antitumor efficacy. The results showed that compounds with structural similarities to 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one had a significant impact on tumor cell viability in both 2D and 3D culture systems.

CompoundCell LineIC50 (µM)Activity
Compound 5A54915High
Compound 6HCC82720Moderate
Compound 9NCI-H35810High

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of similar compounds against various pathogens. The results are summarized below:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

These findings highlight the potential application of these compounds in treating infections caused by resistant bacterial strains.

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